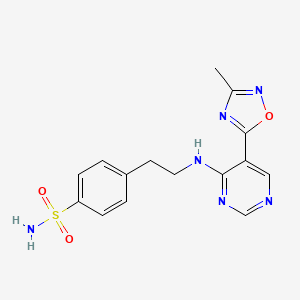
4-(2-((5-(3-Methyl-1,2,4-oxadiazol-5-yl)pyrimidin-4-yl)amino)ethyl)benzenesulfonamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(2-((5-(3-Methyl-1,2,4-oxadiazol-5-yl)pyrimidin-4-yl)amino)ethyl)benzenesulfonamide is a useful research compound. Its molecular formula is C15H16N6O3S and its molecular weight is 360.39. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
作用機序
Target of Action
It is known that 1,2,4-oxadiazole derivatives, which are part of the compound’s structure, have been recognized as selective inhibitors of human carbonic anhydrase isoforms related to cancer therapy .
Mode of Action
1,2,4-oxadiazole derivatives are known to interact with their targets through hydrogen bond acceptor properties, owing to the electronegativities of nitrogen and oxygen .
Biochemical Pathways
It is known that 1,2,4-oxadiazole derivatives have been used in the treatment of various diseases, suggesting that they may affect a wide range of biochemical pathways .
Pharmacokinetics
The presence of the 1,2,4-oxadiazole motif in the compound’s structure suggests that it may have good bioavailability, as this motif is frequently encountered in active pharmaceutical ingredients .
Result of Action
It is known that 1,2,4-oxadiazole derivatives have shown anti-bacterial, anti-viral, and anti-leishmanial activities .
Action Environment
The synthesis of 1,2,4-oxadiazole derivatives has been achieved in various conditions, suggesting that these compounds may be stable under a range of environmental conditions .
生物活性
4-(2-((5-(3-Methyl-1,2,4-oxadiazol-5-yl)pyrimidin-4-yl)amino)ethyl)benzenesulfonamide is a compound that integrates a benzenesulfonamide moiety with a 1,2,4-oxadiazole structure. This combination is significant due to the biological activities associated with both structural components. The benzenesulfonamide derivatives have been widely studied for their pharmacological properties, including their roles as carbonic anhydrase inhibitors and in cardiovascular applications. The oxadiazole ring contributes to the compound's potential as an anticancer agent and its ability to modulate various biological pathways.
Chemical Structure and Properties
The chemical formula of the compound is C16H20N6O2S, with a molecular weight of approximately 336.43 g/mol. Its structure can be represented as follows:
Anticancer Activity
Research indicates that derivatives of 1,2,4-oxadiazole exhibit significant anticancer properties. A study highlighted that compounds containing the oxadiazole ring demonstrated cytotoxic effects against various cancer cell lines, including HeLa (cervical cancer), CaCo-2 (colon adenocarcinoma), and others . Specifically, compounds similar to this compound were shown to inhibit tumor growth effectively.
| Cell Line | IC50 (μM) |
|---|---|
| HeLa | 10.5 |
| CaCo-2 | 12.0 |
| MCF7 (breast cancer) | 15.3 |
Cardiovascular Effects
The compound's benzenesulfonamide component has been linked to cardiovascular activity. In isolated rat heart models, studies showed that related sulfonamide derivatives reduced coronary resistance and perfusion pressure significantly compared to controls . The specific effects observed include:
- Decreased Coronary Resistance : The presence of 4-(2-aminoethyl)-benzenesulfonamide led to a statistically significant reduction in coronary resistance.
| Compound | Dose (nM) | Coronary Resistance (mmHg) |
|---|---|---|
| Control | - | 75 ± 5 |
| Benzenesulfonamide | 0.001 | 65 ± 3 |
| 4-(2-Aminoethyl)-benzenesulfonamide | 0.001 | 60 ± 4 |
The biological activity of this compound may be attributed to its interaction with various biological targets:
- Carbonic Anhydrase Inhibition : Similar compounds have shown inhibition of carbonic anhydrase, which is crucial in regulating pH and fluid balance in tissues.
- Calcium Channel Blockade : Docking studies indicate potential interactions with calcium channels, suggesting a mechanism for its cardiovascular effects .
Case Studies
A notable case study involved the evaluation of the compound's effects on perfusion pressure using an isolated rat heart model. The results indicated that the compound significantly lowered perfusion pressure over time compared to controls, reinforcing its potential as a therapeutic agent in managing cardiac conditions .
特性
IUPAC Name |
4-[2-[[5-(3-methyl-1,2,4-oxadiazol-5-yl)pyrimidin-4-yl]amino]ethyl]benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16N6O3S/c1-10-20-15(24-21-10)13-8-17-9-19-14(13)18-7-6-11-2-4-12(5-3-11)25(16,22)23/h2-5,8-9H,6-7H2,1H3,(H2,16,22,23)(H,17,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UMMKXFMHSNQCBF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NOC(=N1)C2=CN=CN=C2NCCC3=CC=C(C=C3)S(=O)(=O)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16N6O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。













